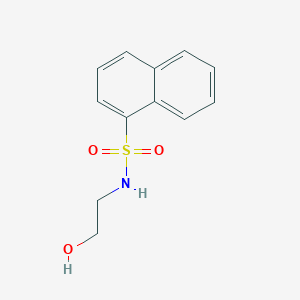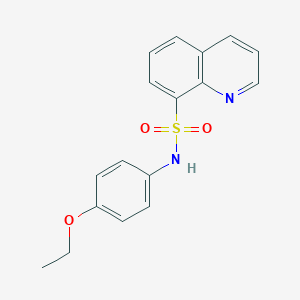![molecular formula C10H8ClIN2 B495052 1-[(2-Chlorophenyl)methyl]-4-iodopyrazole CAS No. 957265-68-8](/img/structure/B495052.png)
1-[(2-Chlorophenyl)methyl]-4-iodopyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology of Chlorophenols
Chlorophenols, closely related to the chlorophenyl group in 1-[(2-Chlorophenyl)methyl]-4-iodopyrazole, have been extensively studied for their environmental impact. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life, with specific chlorophenols like 2,4-dichlorophenol exhibiting considerable toxicity upon long-term exposure to fish. The persistence of chlorophenols in the environment can vary, becoming moderate to high depending on environmental conditions, despite their generally low bioaccumulation potential. These compounds' strong organoleptic effects are notable, highlighting the environmental risks associated with their release and the importance of monitoring and mitigating their presence in aquatic ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Pharmacological Insights from Related Compounds
The pharmacological properties of compounds related to 1-[(2-Chlorophenyl)methyl]-4-iodopyrazole, such as those involving the pyrazole and chlorophenyl groups, have been a subject of investigation. For instance, triazoles, which share a similar heterocyclic motif with pyrazoles, have been reviewed for their diverse biological activities. Triazoles are essential for new drug development due to their structural variations and broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. This suggests that compounds like 1-[(2-Chlorophenyl)methyl]-4-iodopyrazole could also possess significant pharmacological potential, warranting further research into their bioactivity and potential therapeutic applications (V. Ferreira et al., 2013).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research involving the compound. It could include potential applications, modifications to improve its properties, or further studies to better understand its behavior.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-iodopyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAIFTUXGQYPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-4-iodo-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494971.png)

![2-amino-4-(2-thienyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494976.png)
![2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B494978.png)
![1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B494980.png)

![1-(4-chlorophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B494983.png)
![N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B494985.png)

![3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B494991.png)
![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B494993.png)
![2-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B494995.png)